Bergenin

Catalog No.
S521000
CAS No.
477-90-7
M.F
C14H16O9
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergenin

CAS Number

477-90-7

Product Name

Bergenin

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1

InChI Key

YWJXCIXBAKGUKZ-HJJNZUOJSA-N

SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O

Solubility

Soluble in DMSO.

Synonyms

bergenin, bergenin hydrate, bergenin, (2alpha,3beta,4alpha,4aalpha,10bbeta)-isomer, sodium salt

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O

Description

The exact mass of the compound Bergenin is 328.07943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bergenin, also known as cuscutin, is a glycosidic derivative of trihydroxybenzoic acid and is specifically characterized as the C-glycoside of 4-O-methyl gallic acid. Its chemical formula is C14H16O9C_{14}H_{16}O_{9} and it has been isolated from several plant species, particularly from the Bergenia genus, including Bergenia ciliata and Bergenia ligulata, as well as from the stem bark of Dryobalanops aromatica and other plants like Ardisia elliptica and Mallotus japonicus . Bergenin has garnered attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects .

Bergenin is a naturally occurring C-glycosyl flavone found in various plants, including certain species of Crataegus (hawthorn), Terminalia (myrobalan), and Bauhinia []. It has gained interest in the scientific community for its potential biological properties. Here's a look at some areas of research on Bergenin:

Anti-Inflammatory Properties

Studies suggest that Bergenin may possess anti-inflammatory properties. For instance, research has indicated its ability to reduce inflammation in mice with colitis []. However, more research is needed to understand the mechanisms behind these effects and their potential application in human health [].

Anti-oxidant Activity

Bergenin exhibits antioxidant properties in various in vitro studies [, ]. Antioxidants help protect cells from damage caused by free radicals. More research is needed to determine how these in vitro findings translate to biological effects within the body [, ].

That are pivotal for its biosynthesis and biological activity. The biosynthetic pathway involves the conversion of gallic acid through a series of enzymatic reactions including regioselective O-methylation and C-glycosylation. Key enzymes identified in this pathway include 4-O-methyltransferases and C-glycosyltransferases . Bergenin's stability can be influenced by pH levels, with specific reactions leading to its degradation or transformation into metabolites such as norbergenin, which is an O-demethylated derivative .

Bergenin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology. It has been shown to possess:

  • Antioxidant properties: Protects cells from oxidative stress.
  • Anti-inflammatory effects: Reduces inflammation by modulating immune responses.
  • Antimicrobial activity: Effective against various bacteria and fungi.
  • Antidiabetic properties: Helps in managing blood glucose levels.
  • Neuroprotective effects: Potentially beneficial in protecting against neurodegenerative diseases.
  • Anticancer activity: Inhibits cancer cell proliferation in various studies .

These activities have been validated through both in vitro and in vivo studies, highlighting its potential therapeutic applications.

The synthesis of bergenin can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be performed via glycosylation reactions involving gallic acid derivatives.
  • Biosynthetic Pathway Reconstruction: Recent advances have focused on reconstructing the biosynthetic pathway using genetically engineered microorganisms to produce bergenin efficiently .

These methods are crucial for producing bergenin at scale for research and therapeutic purposes.

Bergenin has several applications across different fields:

  • Pharmaceuticals: Used in formulations targeting inflammation, infections, and metabolic disorders.
  • Nutraceuticals: Incorporated into dietary supplements due to its health benefits.
  • Cosmetics: Utilized for its antioxidant properties in skincare products.
  • Food Industry: Investigated for potential use as a natural preservative or functional ingredient .

Research on bergenin's interactions with other compounds reveals its potential synergistic effects when combined with other phytochemicals. Interaction studies have shown that bergenin can enhance the bioavailability of certain drugs while also exhibiting protective effects against drug-induced toxicity . Additionally, its role in modulating the immune system suggests possible interactions with immunotherapeutic agents.

Bergenin shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical structures:

CompoundStructure TypeBiological ActivitySource
BergeninC-glycosideAntioxidant, anti-inflammatoryBergenia species
NorbergeninO-demethylated derivativeAntioxidantDerived from bergenin
Gallic AcidTrihydroxybenzoic acidAntioxidant, antimicrobialVarious plants
QuercetinFlavonoidAntioxidant, anti-inflammatoryOnions, apples
RutinFlavonoid glycosideAntioxidant, vascular protectiveBuckwheat

Bergenin is unique due to its specific C-glycosidic structure which contributes to its distinctive pharmacological profile compared to these similar compounds. Its diverse biological activities make it a valuable compound for further research and application in medicine and health sciences .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

328.07943208 g/mol

Monoisotopic Mass

328.07943208 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L84RBE4IDC

Related CAS

5956-63-8 (unspecified hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

477-90-7

Wikipedia

Bergenin

Dates

Modify: 2023-08-15
1: Uddin G, Sadat A, Siddiqui BS. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata.   Trop Biomed. 2014 Mar;31(1):143-8. PubMed PMID: 24862054.

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